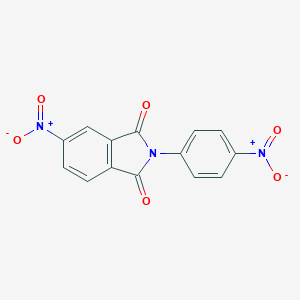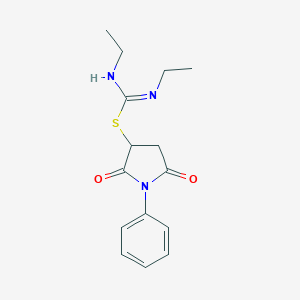![molecular formula C15H11F3N2O4 B414129 4-methoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B414129.png)
4-methoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound characterized by the presence of nitro, methoxy, and trifluoromethyl groups attached to a benzamide core.
Métodos De Preparación
The synthesis of 4-methoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
4-methoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, sulfuric acid, and methanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-methoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-methoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparación Con Compuestos Similares
4-methoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide can be compared with similar compounds such as:
- 3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide
- 4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide
- 3-nitro-4-methoxy-N-phenylbenzamide
These compounds share structural similarities but differ in the position and nature of substituents, which can significantly impact their chemical and biological properties .
Propiedades
Fórmula molecular |
C15H11F3N2O4 |
|---|---|
Peso molecular |
340.25g/mol |
Nombre IUPAC |
4-methoxy-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H11F3N2O4/c1-24-13-6-5-9(7-12(13)20(22)23)14(21)19-11-4-2-3-10(8-11)15(16,17)18/h2-8H,1H3,(H,19,21) |
Clave InChI |
YDKQUQYMLGQQGP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B414051.png)

![6-bromo-2-(4-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B414053.png)
![N-{2-(2,4-dimethoxyphenyl)-1-[(2-{3-nitro-4-methoxybenzylidene}hydrazino)carbonyl]vinyl}benzamide](/img/structure/B414055.png)
![2-(4-tert-butylphenoxy)-N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B414056.png)

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-[2,6-dibromo-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B414059.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B414061.png)
![1-(3,4-Dichlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B414062.png)

![1-(3,4-Dichlorophenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B414065.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(3,4-dimethylphenyl)amine](/img/structure/B414067.png)

